N-(2,3-dimethylphenyl)-6-(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Description
N-(2,3-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines
Properties
Molecular Formula |
C26H24FN5O2S |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-6-(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C26H24FN5O2S/c1-16-7-6-10-21(17(16)2)28-25(33)24-23(18-11-13-19(27)14-12-18)31-32-22(29-30-26(32)35-24)15-34-20-8-4-3-5-9-20/h3-14,23-24,31H,15H2,1-2H3,(H,28,33) |
InChI Key |
AOHZGLJMIBIOBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2C(NN3C(=NN=C3S2)COC4=CC=CC=C4)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines, phenyl isothiocyanates, and other aromatic compounds. The reaction conditions may involve:
Solvents: Common solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-DIMETHYLPHENYL)-6-(4-CHLOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
- N-(2,3-DIMETHYLPHENYL)-6-(4-BROMOPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
Uniqueness
N-(2,3-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which may impart distinct chemical and biological properties compared to its chloro or bromo analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
